molecular formula C19H13N3O5 B11161115 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B11161115
M. Wt: 363.3 g/mol
InChI Key: KHUWEMKMFQSBPM-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that combines the structural features of quinazoline and chromone. These two moieties are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide can be achieved through a domino reaction involving isatins and o-amino N-aryl/alkyl benzamides. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitate the oxidative rearrangement necessary for the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxicity against various cancer cell lines, including A549, DU145, B16-F10, and HepG2 .

Medicine

In medicine, the compound’s ability to act as a DNA intercalator makes it a promising candidate for the development of new anticancer drugs. Its dual pharmacophore structure enhances its selectivity and potency.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-butanoic acid
  • 4-{[1-methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]amino}butanoic acid

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its dual pharmacophore structure. This unique combination enhances its biological activity and selectivity, making it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C19H13N3O5/c23-16(20-12-6-7-15-11(9-12)5-8-17(24)27-15)10-22-18(25)13-3-1-2-4-14(13)21-19(22)26/h1-9H,10H2,(H,20,23)(H,21,26)

InChI Key

KHUWEMKMFQSBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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